4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine

Description

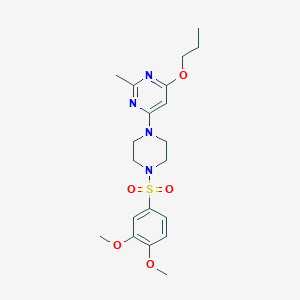

4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine is a synthetic pyrimidine derivative featuring a piperazine ring substituted with a 3,4-dimethoxyphenyl sulfonyl group. The pyrimidine core is further modified with a methyl group at position 2 and a propoxy group at position 5. This structure combines electron-donating methoxy groups (on the phenyl ring) with a sulfonamide-linked piperazine moiety, a design often employed in medicinal chemistry to modulate pharmacokinetic properties and target affinity.

Properties

IUPAC Name |

4-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propoxypyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O5S/c1-5-12-29-20-14-19(21-15(2)22-20)23-8-10-24(11-9-23)30(25,26)16-6-7-17(27-3)18(13-16)28-4/h6-7,13-14H,5,8-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVVMADGDJVRJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of sulfonamide-functionalized pyrimidines. Below is a detailed comparison with structurally analogous derivatives:

Structural Variations and Key Differences

Key Insights from Structural Comparisons

Phenyl Sulfonyl Substituents :

- The 3,4-dimethoxyphenyl group (target compound) provides balanced electron-donating effects and steric bulk compared to the 4-methoxyphenyl analog .

- Fluoro (electron-withdrawing) and 2,5-dimethoxy (meta/para substitution) variants may alter sulfonyl group interactions with targets, such as kinases or GPCRs .

- Pyrimidine Modifications: The 6-propoxy group in the target compound contributes to lipophilicity, whereas 6-trifluoromethyl () introduces strong electron-withdrawing effects and metabolic resistance . Thienopyrimidine derivatives () diverge significantly in core structure, favoring planar aromatic systems for DNA intercalation or topoisomerase inhibition .

Piperazine Linker :

- All compounds retain the piperazine-sulfonamide motif, which is critical for solubility and hydrogen bonding in target engagement.

Research Findings and Implications

While the evidence lacks explicit biological data for the target compound, the following inferences can be drawn from structural analogs:

- Synthetic Feasibility :

- The target compound and its analogs are synthesized via nucleophilic substitution or Suzuki coupling, as seen in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.